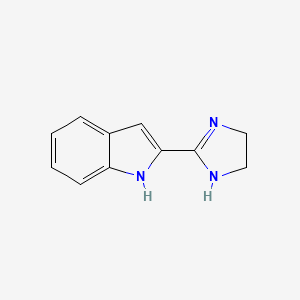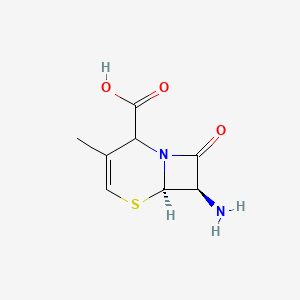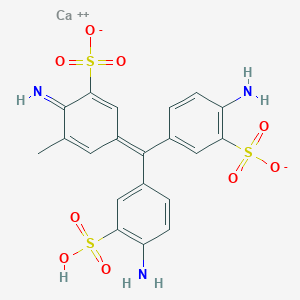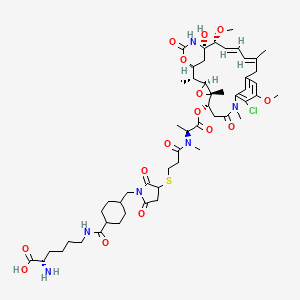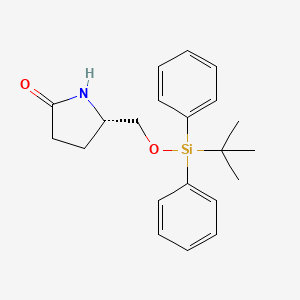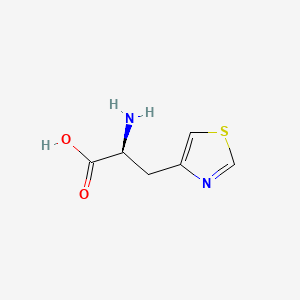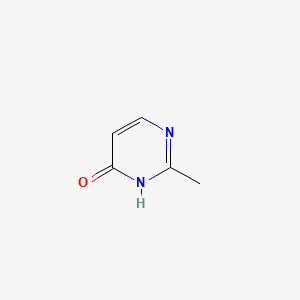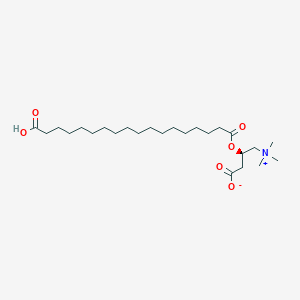
056-(FERROCENYL)HEXANETHIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"056-(Ferrocenyl)hexanethiol" is a compound that incorporates a ferrocene moiety linked to a hexanethiol chain. Ferrocene is known for its sandwich-like structure, with an iron atom between two cyclopentadienyl rings, imparting unique electrochemical and structural properties. The hexanethiol chain enables the compound to form self-assembled monolayers on gold surfaces, making it significant in material science and electrochemistry.
Synthesis Analysis
The synthesis of ferrocenyl compounds often involves organometallic reactions, including Negishi coupling, which is a prominent method for linking ferrocenyl units to various organic moieties through ethynyl linkages. This method has been applied to synthesize complex ferrocenyl structures, showcasing the versatility and efficiency of modern organometallic synthesis techniques in creating ferrocenyl derivatives with precise structural features (Diallo et al., 2009).
Scientific Research Applications
-
Bio-Electrochemical Devices
- Field : Bio-Electrochemistry
- Application : 6-(Ferrocenyl)hexanethiol (FHT) can be used as a self-assembled monolayer (SAM) on gold substrates to act as an electron transport medium .
- Method : The FHT is applied to gold substrates to form a SAM. The ferrocenyl linkages in the FHT facilitate electron exchange between the coating and the substrate .
- Results : This application potentially enables the use of FHT in bio-electrochemical devices .
-
Functionalizing Graphene Coated Gold Surfaces
-
Electron Transfer Mediators
-
Molecular Interactions
- Field : Biochemistry
- Application : Monolayers of FHT are used to detect molecular interactions .
- Method : The FHT forms a stable and reproducible system that can be used to detect molecular interactions .
- Results : This application potentially enables the use of FHT in various biochemical applications .
-
Molecular Rectifiers and Diodes
- Field : Electronics
- Application : FHT can be used as a component in molecular rectifiers and diodes .
- Method : FHT is incorporated into molecular rectifier devices, performing the same function as a diode in which current is allowed to pass through at one bias while a significantly decreased current passes at the opposite bias .
- Results : The magnitude of rectification depends on the structure and order of the monolayer, as well as the choice and quality of contacts .
-
Self-Assembly & Contact Printing
- Field : Material Science
- Application : FHT can be used in self-assembly and contact printing .
- Method : FHT forms a self-assembled monolayer (SAM) where ferrocenyl linkages can facilitate the electron exchange between the coating and the substrate .
- Results : This application potentially enables the use of FHT in various material science applications .
-
Electrochemical Sensors
- Field : Analytical Chemistry
- Application : FHT can be used in the development of electrochemical sensors .
- Method : FHT is applied to a sensor surface to form a self-assembled monolayer (SAM). The ferrocenyl linkages in the FHT facilitate electron exchange between the sensor and the analyte .
- Results : This application potentially enables the use of FHT in various analytical applications .
-
Molecular Electronics
- Field : Nanotechnology
- Application : FHT can be used in the field of molecular electronics .
- Method : FHT is incorporated into molecular electronic devices, performing the same function as a diode in which current is allowed to pass through at one bias while a significantly decreased current passes at the opposite bias .
- Results : The magnitude of rectification depends on the structure and order of the monolayer, as well as the choice and quality of contacts .
Safety And Hazards
FHT is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It’s advised to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Future Directions
FHT can be potentially used in bio-electrochemical devices . It can also be used to functionalize graphene coated gold surfaces by forming gold-thiol linkages, which can be used as electron transfer mediators . Monolayers of this material are easy to fabricate and provide a stable and reproducible system and are used to detect molecular interactions .
properties
CAS RN |
134029-92-8 |
|---|---|
Product Name |
056-(FERROCENYL)HEXANETHIOL |
Molecular Formula |
C11H17S.C5H5.Fe |
Molecular Weight |
302.261 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



